2,2-Dichlorovinyl diheptyl phosphate
Description
Properties
CAS No. |
40284-62-6 |
|---|---|
Molecular Formula |
C16H31Cl2O4P |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2,2-dichloroethenyl diheptyl phosphate |
InChI |
InChI=1S/C16H31Cl2O4P/c1-3-5-7-9-11-13-20-23(19,22-15-16(17)18)21-14-12-10-8-6-4-2/h15H,3-14H2,1-2H3 |
InChI Key |
DDOWREKAYZFHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(OCCCCCCC)OC=C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Chlorpyrifos (O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) contains a thiophosphate group and a pyridyl ring, unlike DDVP’s dichlorovinyl and dimethyl phosphate groups.
Toxicity Profile : - Chlorpyrifos exhibits lower acute toxicity to fish (e.g., Clarias gariepinus) compared to DDVP. In catfish, DDVP caused 100% mortality at 0.05 mg/L within 96 hours, whereas chlorpyrifos required 0.2 mg/L to achieve the same effect.
- Both compounds induce oxidative stress in mammals, but DDVP triggers more pronounced glutathione depletion in rat liver and kidney tissues.
| Parameter | DDVP | Chlorpyrifos |
|---|---|---|
| LC₅₀ (Fish, 96h) | 0.02 mg/L | 0.15 mg/L |
| Mammalian LD₅₀ (oral) | 17–80 mg/kg | 135–270 mg/kg |
| Environmental Half-Life (Water) | 48–72 hours | 30–60 days |
Permethrin
Functional Contrast :
- Permethrin is a pyrethroid with a cyclopropane carboxylate ester structure, whereas DDVP is an organophosphate. Permethrin targets sodium channels in insects, while DDVP inhibits AChE. Environmental Impact:
- DDVP degrades faster in water (via hydrolysis) compared to permethrin, which adsorbs strongly to sediments and bioaccumulates in aquatic organisms.
Antimicrobial Activity : - Both compounds inhibit microbial growth, but DDVP exhibits synergistic toxicity with glyphosate in bacterial isolates (e.g., Pseudomonas sp.), whereas permethrin’s effects are less influenced by co-contaminants.
Metrifonate
Metabolic Relationship :
- Metrifonate (trichlorfon) is a prodrug that non-enzymatically converts to DDVP in vivo, producing sustained AChE inhibition. Therapeutic Use:
- Unlike DDVP, metrifonate has been clinically tested for Alzheimer’s disease due to its ability to cross the blood-brain barrier and its reduced acute toxicity (LD₅₀ > 250 mg/kg in rats).
Degradation and Environmental Persistence
DDVP is less persistent than chlorpyrifos but more reactive than permethrin. Its degradation via Fenton reactions using zero-valent iron nanoparticles (nZVI) yields phosphate, chloride, and CO₂, whereas chlorpyrifos forms more stable intermediates like 3,5,6-trichloro-2-pyridinol.
Q & A
Q. What structural characterization techniques confirm the identity of 2,2-Dichlorovinyl dimethyl phosphate in synthetic or environmental samples?
- Methodology: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. The compound’s phosphate ester backbone and dichlorovinyl moiety produce distinct spectral signatures, such as characteristic ³¹P NMR shifts (~3 ppm) and chlorine isotope patterns in MS/MS fragmentation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between reported toxicity thresholds and regulatory limits for 2,2-Dichlorovinyl dimethyl phosphate?
- Methodology: Contradictions arise from interspecies metabolic differences (e.g., acetylcholinesterase inhibition thresholds in mammals vs. insects) and exposure routes (oral vs. dermal). Advanced risk assessment models should integrate species-specific pharmacokinetic data, such as hepatic metabolism rates and cholinesterase inhibition constants (Ki), to refine safety margins . Comparative studies between EFSA (0.01 mg/kg) and EPA (0.02–2 ppm) guidelines highlight the need for matrix-specific risk evaluations .
Q. What advanced chromatographic techniques resolve co-eluting peaks in multiresidue analyses involving 2,2-Dichlorovinyl dimethyl phosphate?
- Methodology: Two-dimensional gas chromatography (GC×GC) with time-of-flight MS (TOFMS) enhances peak capacity and resolves co-eluting pesticides. For example, Andersson & Ohlin (1986) demonstrated capillary GC separation of dichlorvos alongside structurally similar organophosphates using temperature-programmed dual-column systems . Post-run deconvolution software further aids in peak identification .
Q. What degradation pathways dominate for 2,2-Dichlorovinyl dimethyl phosphate under varying environmental conditions?
- Methodology: Hydrolysis is pH-dependent: alkaline conditions (pH > 8) accelerate breakdown to dimethyl phosphate and dichloroacetaldehyde, while photolysis dominates in aquatic systems. Use isotopically labeled analogs (e.g., dichlorvos-d6) in controlled degradation studies to track transformation products via LC-HRMS . Soil metabolism studies should account for microbial activity and organic carbon content .
Q. How do researchers validate analytical methods for 2,2-Dichlorovinyl dimethyl phosphate to meet ISO/IEC 17025 standards?
- Methodology: Follow the "triple quadrupole" approach:
Specificity: Confirm no interference from matrix components or isomer peaks (e.g., dimethyl vs. diethyl analogs).
Linearity: Establish a calibration curve (r² > 0.995) across 0.1–100 ng/mL.
Precision/Accuracy: Achieve ≤15% RSD in intraday/interday replicates and 70–120% recovery in spiked samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
